2-(acetyloxy)-3-methylButanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

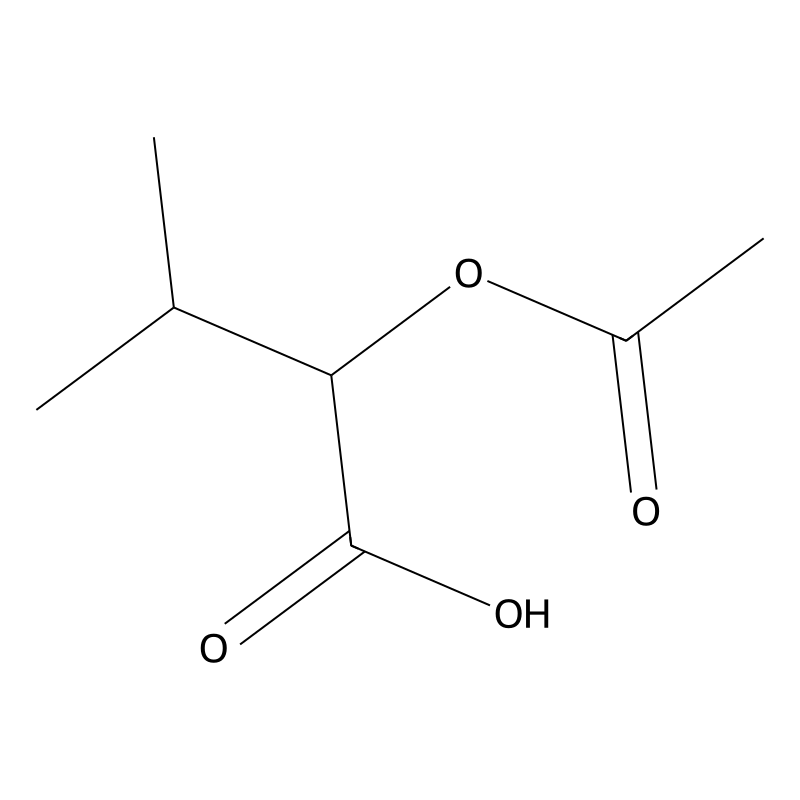

2-(Acetyloxy)-3-methylbutanoic acid, also known as (2R)-2-acetyloxy-3-methylbutanoic acid, is an organic compound with the molecular formula CHO and a molecular weight of approximately 160.17 g/mol. This compound features a branched fatty acid structure, characterized by the presence of an acetyloxy group at the second carbon and a methyl group at the third carbon of the butanoic acid chain. Its systematic name reflects its stereochemistry, indicating that it is a chiral molecule with specific spatial arrangements of its atoms.

- Esterification: The acetyloxy group can react with alcohols to form esters, which are often used in flavorings and fragrances.

- Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to yield 3-methylbutanoic acid and acetic acid.

- Decarboxylation: Under certain conditions, it may undergo decarboxylation to produce hydrocarbons or other derivatives.

Several synthesis methods for 2-(acetyloxy)-3-methylbutanoic acid have been documented:

- Direct Acetylation: This method involves treating 3-methylbutanoic acid with acetic anhydride or acetyl chloride in the presence of a base catalyst to introduce the acetyloxy group.

- Biotransformation: Enzymatic methods using specific microorganisms can convert simple substrates into this compound through biocatalysis.

- Multi-step Organic Synthesis: Starting from simpler organic precursors, this compound can be synthesized through a series of reactions including alkylation and acylation steps.

2-(Acetyloxy)-3-methylbutanoic acid finds applications in various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceuticals and agrochemicals.

- Flavoring Agents: Due to its structural characteristics, it may be utilized in the food industry as a flavoring agent.

- Research Tool: The compound is used in biochemical research to study metabolic pathways involving fatty acids.

Several compounds share structural similarities with 2-(acetyloxy)-3-methylbutanoic acid. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Methylbutanoic Acid | CHO | No acetyloxy group; simpler structure |

| Acetic Acid | CHO | Shorter carbon chain; no branched structure |

| 2-Methylbutanoic Acid | CHO | Similar chain length but lacks acetyloxy group |

| Butyric Acid | CHO | No methyl or acetyloxy substituents |

The uniqueness of 2-(acetyloxy)-3-methylbutanoic acid lies in its specific branched structure and the presence of both an acetyloxy group and a methyl group on the butanoic acid backbone, which distinguishes it from simpler fatty acids and esters.